molecular formula C15H26BN3O2 B1373872 1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1000802-52-7

1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1373872
M. Wt: 291.2 g/mol
InChI Key: LVIRZMJTRPDFGU-UHFFFAOYSA-N
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Description

The compound “1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical with the CAS Number: 1000802-52-7 . It has a molecular weight of 291.2 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-17-19(12-13)10-9-18-7-5-6-8-18/h11-12H,5-10H2,1-4H3 . This code provides a specific description of the molecular structure of the compound, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.2 . It appears as a pale-yellow to yellow-brown solid . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and DFT Studies : The related compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a raw material for synthesizing derivatives, confirmed through spectroscopic methods and X-ray diffraction. DFT calculations align with X-ray findings, indicating precise molecular structure identification (Liao et al., 2022).
  • Crystal Structure and DFT Analysis : Similar compounds exhibit distinct molecular structures and electrostatic potential, investigated through crystallographic analysis and DFT studies, offering insights into molecular conformations (Yang et al., 2021).

Intermediates in Synthesis

  • Organic Intermediate Synthesis : Compounds like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, obtained through nucleophilic substitution reactions, are valuable as organic intermediates, especially in synthesizing compounds with both pyrazole heterocycle and borate functional groups (Yang et al., 2021).
  • Role in Biologically Active Compounds : Derivatives like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate are important intermediates in synthesizing biologically active compounds such as crizotinib (Kong et al., 2016).

Polymer Synthesis

  • Polymer Synthesis Involving IsoDPP Units : Polymers containing isoDPP units synthesized using palladium-catalyzed polycondensation demonstrate deeply colored properties and solubility in common organic solvents, showing potential in material science applications (Welterlich et al., 2012).

Medicinal Chemistry Applications

  • Anticancer Agents : Pyrazole derivatives have shown promise as potential anticancer agents. Their topoisomerase IIα inhibitory activity and cytotoxicity against cancer cell lines, along with in silico drug-likeness properties, highlight their therapeutic potential (Alam et al., 2016).

Luminescent Properties

  • Luminescent Copolymers : Fluorene copolymers bearing DCM pendants synthesized via Suzuki coupling reaction exhibit brilliant red colors and dual luminescence, indicating use in photonic and electronic applications (Cheon et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BN3O2/c1-14(2)15(3,4)21-16(20-14)13-11-17-19(12-13)10-9-18-7-5-6-8-18/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIRZMJTRPDFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730493
Record name 1-[2-(Pyrrolidin-1-yl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(pyrrolidin-1-yl)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1000802-52-7
Record name 1-[2-(Pyrrolidin-1-yl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from pyrazole-4-boronic acid pinacol ester and 1-(2-chloroethyl)pyrrolidine hydrochloride according to Method AC (heating to 90° C. for 6 days before addition of further 1-(2-chloroethyl)pyrrolidine hydrochloride, and heating to 90° C. for a further 3 days) and was isolated as a brown gum (45%). LCMS (ES+) 292 (M+H)+, RT 1.81 minutes (Method 1).
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (0.272 g, 11.34 mmol) in N,N-dimethylformamide (13 mL) was added 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 g, 5.15 mmol) and 2-chloroethylpyrrolidine HCl salt (0.964 g, 5.67 mmol) as solutions in N,N-dimethylformamide (2 mL each). The reaction was stirred at room temperature for 0.5 hours and then heated to 65° C. for 3 hours. The reaction was cooled to room temperature and diluted with ethyl acetate (50 mL). Water (50 mL) was added, and the layers were separated. The aqueous layer was extracted with additional ethyl acetate (2×30 mL). The combined organics were washed with water, dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give the title compound, which was used without further purification. MS ESI(+) m/z 292.2 [M+H]+;
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